Comparative Physicochemical Properties: pKa and Molecular Weight Differentiation from Unsubstituted Parent
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde exhibits fundamentally different acid-base character relative to the unsubstituted parent triazole aldehyde. The predicted pKa of 5.50 ± 0.40 reflects the strong electron-withdrawing effect of the 5-CF₃ group, which acidifies the triazole N-H proton by approximately 4-5 pKa units compared to unsubstituted 1,2,4-triazole (pKa ~10). This shift has direct implications for solubility, membrane permeability, and hydrogen-bonding capacity in biological contexts. Additionally, the molecular weight difference (165.07 vs. 97.08 g/mol, Δ = 68 g/mol) corresponds precisely to the CF₃ substituent mass .
| Evidence Dimension | pKa (Acidity Constant) |
|---|---|
| Target Compound Data | pKa = 5.50 ± 0.40 (Predicted) |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazole: pKa ~10.0 (literature value for parent heterocycle); 1H-1,2,4-triazole-3-carbaldehyde: no CF₃ substituent, MW 97.08 |
| Quantified Difference | ΔpKa ≈ 4.5 units (acidification); ΔMW = 68 g/mol |
| Conditions | Predicted values from ChemicalBook database; comparative MW from ChemSpider |
Why This Matters
The pKa shift alters ionization state at physiological pH, directly impacting bioavailability of derived drug candidates, while the MW difference confirms identity and purity by LC-MS.
